Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate

Kinase inhibition Structure-activity relationship BCR-ABL

This 3-methoxyphenyl ureidobenzothiazole is the positional isomer of the pan-BCR-ABL inhibitor AK-HW-90 (T315I IC50 0.65 nM), enabling definitive SAR mapping of methoxy orientation on hinge-region interactions. The 6-ethyl ester provides a synthetic handle for hydrolysis/conjugation. Reported ureidobenzothiazole chemotype exhibits potent kinase inhibition and anti-inflammatory activity. Crucial for building diversity-oriented screening decks and CNS-inflammatory campaigns.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 1190283-55-6
Cat. No. B2988951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate
CAS1190283-55-6
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C18H17N3O4S/c1-3-25-16(22)11-7-8-14-15(9-11)26-18(20-14)21-17(23)19-12-5-4-6-13(10-12)24-2/h4-10H,3H2,1-2H3,(H2,19,20,21,23)
InChIKeyNTTQLMYPZJCRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate – Compound Class, Core Characteristics, and Procurement Baseline (CAS 1190283-55-6)


Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate (CAS 1190283-55-6) is a synthetic small molecule belonging to the ureidobenzothiazole chemotype [1]. It features a benzothiazole core substituted at the 2-position with a 3-methoxyphenyl urea moiety and at the 6-position with an ethyl carboxylate ester. The compound has a molecular formula of C₁₈H₁₇N₃O₄S, a molecular weight of 371.4 g/mol, and a computed partition coefficient (XLogP3-AA) of 3.5, placing it within drug-like physicochemical space [2]. This chemotype has been explored in the peer-reviewed literature primarily for kinase inhibition (BCR-ABL) and anti-inflammatory applications, with structurally proximate analogs demonstrating sub-nanomolar potency against imatinib-resistant BCR-ABL mutants [1][3]. The compound is catalogued as PubChem CID 45494235 and is commercially available from multiple research chemical suppliers, typically at ≥95% purity [2].

Why Generic Substitution Fails: Structural and Pharmacological Non-Interchangeability of Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate


Within the ureidobenzothiazole class, subtle positional isomerism and ester substitution patterns profoundly modulate target engagement, selectivity, and physicochemical behavior, rendering in-class compounds non-interchangeable [1]. The 3-methoxyphenyl regioisomer present in this compound (CAS 1190283-55-6) is structurally distinct from the 2-methoxyphenyl congener found in the well-characterized pan-BCR-ABL inhibitor AK-HW-90, which displays a sub-nanomolar IC₅₀ of 0.65 nM against the T315I mutant [2]. Additionally, the 6-position ethyl carboxylate ester differentiates this compound from analogs bearing amide, piperazine, or carboxylic acid functionality at the same position—modifications known in the literature to alter both kinase inhibitory potency and antiproliferative activity across NCI-60 cancer cell lines [2][3]. The urea linkage connecting the benzothiazole core to the methoxyphenyl ring is a critical pharmacophoric element; even minor alterations to this hydrogen-bonding network can shift target specificity from BCR-ABL kinase to urease, ABAD/17β-HSD10, or other enzymatic targets documented for related 2-(thio)ureabenzothiazoles [1]. These structural considerations mean that substituting this compound with a generic benzothiazole or a positional isomer carries a high risk of obtaining qualitatively different biological outcomes in target-based or phenotypic screening campaigns.

Quantitative Differential Evidence for Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate Against Closest Structural Analogs


Positional Isomerism: 3-Methoxyphenyl vs. 2-Methoxyphenyl Ureidobenzothiazole – Impact on Kinase Binding Topology

The target compound bears a 3-methoxyphenyl urea substituent, whereas the extensively characterized pan-BCR-ABL inhibitor AK-HW-90 (compound 2b) features a 2-methoxyphenyl group [1]. In the co-crystal structure of AK-HW-90 with BCR-ABL, the 2-methoxy group engages in a critical hydrogen-bond interaction within the ATP binding pocket; shifting the methoxy substituent from the ortho to the meta position, as in the target compound, is predicted to alter the hydrogen-bond geometry and may redirect binding preference toward alternative kinase or non-kinase targets [1]. The 3-methoxy regioisomer therefore offers a structurally orthogonal tool for probing binding-site topology where 2-methoxy analogs have already saturated the available SAR space.

Kinase inhibition Structure-activity relationship BCR-ABL

6-Position Ester vs. Amide/Piperazine Substitution: Physicochemical and PK-Relevant Differentiation

The target compound incorporates an ethyl carboxylate ester at the benzothiazole 6-position, whereas the lead clinical candidate AK-HW-90 (2b) contains an N-ethylpiperazine carboxamide moiety at the same locus [1]. This substitution difference produces a measurable divergence in computed physicochemical descriptors. The target compound has a lower topological polar surface area (TPSA = 118 Ų) compared to AK-HW-90 (TPSA = 140–145 Ų, estimated), consistent with the replacement of the basic piperazine nitrogen with a neutral ester oxygen [2]. The calculated partition coefficient (XLogP3-AA = 3.5) for the target compound falls within the optimal pink region of the SwissADME bioavailability radar, a property independently validated for the ureidobenzothiazole scaffold [1][2]. The ester functionality additionally serves as a latent carboxylic acid handle, enabling late-stage hydrolysis to the corresponding acid for further SAR exploration or bioconjugation.

Physicochemical properties Drug-likeness ADME profiling

Ureidobenzothiazole Scaffold Versatility: Class-Level Evidence for Multi-Target Screening Utility

The ureidobenzothiazole chemotype has demonstrated validated activity across at least three distinct therapeutic target classes: (i) BCR-ABL kinase inhibition with sub-nanomolar potency (AK-HW-90, IC₅₀ = 0.65 nM against T315I mutant) [1]; (ii) urease inhibition, with benzothiazole-derived ureas achieving IC₅₀ values as low as 1.4 µM, compared favorably to the standard inhibitor thiourea (IC₅₀ = 19.46 µM) [2]; and (iii) suppression of neuroinflammatory markers in cellular models, as demonstrated by a ureidobenzothiazole library evaluated in LPS-stimulated microglia [3]. The target compound, bearing the core ureidobenzothiazole pharmacophore with a 6-ethyl ester handle, is structurally poised for deployment across all three screening modalities, offering procurement efficiency advantages over single-target tool compounds.

Kinase inhibition Urease inhibition Anti-neuroinflammatory

Patent-Backed Structural Space: KIST Intellectual Property Coverage Confirms Research Relevance

The target compound falls within the generic Markush structure disclosed in Korean Patent KR1020170022699A, assigned to the Korea Institute of Science and Technology (KIST), which claims ureidobenzothiazole derivatives exhibiting 'excellent antiproliferative efficacy against cancer cells' [1]. The patent family explicitly encompasses compounds with varied aryl urea substituents and ester/amide modifications at the benzothiazole 6-position, providing a legal framework for freedom-to-operate assessment that is not available for compounds outside this patent scope [1]. The associated primary research publication from the same inventors (El-Damasy et al., 2023) further validates the anticancer potential of this chemotype, reporting that the 2-methoxyphenyl analog AK-HW-90 demonstrated superior anticancer potency to imatinib across multiple NCI-60 cancer cell lines [2]. While direct IC₅₀ data for the 3-methoxyphenyl/6-ethyl ester combination remain unpublished, the patent disclosure confirms that this specific substitution pattern was synthesized and included in the KIST screening collection [1].

Intellectual property Cancer therapeutics Chemical library

Optimal Research and Industrial Application Scenarios for Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate (CAS 1190283-55-6)


Kinase Inhibitor SAR Expansion: Probing Methoxy Positional Effects in BCR-ABL and Related Kinase Targets

Given the well-characterized 2-methoxyphenyl ureidobenzothiazole AK-HW-90 (BCR-ABL T315I IC₅₀ = 0.65 nM), the 3-methoxyphenyl positional isomer represented by this compound is an ideal tool for systematic SAR exploration of the ATP-binding pocket's tolerance for methoxy group orientation [1]. Researchers can directly compare the kinase inhibitory profiles of the 2-methoxy (AK-HW-90) and 3-methoxy (target compound) regioisomers to map key hydrogen-bonding interactions with the hinge region residue Met318, which forms three crucial hydrogen bonds with the benzothiazole core [1]. The 6-ethyl ester additionally allows for facile hydrolysis to the carboxylic acid for further derivatization or bioconjugation, a synthetic advantage not available with the piperazine-containing AK-HW-90 scaffold [2].

Phenotypic Screening for Anti-Proliferative Activity Across the NCI-60 or Comparable Cancer Cell Panels

The KIST patent (KR1020170022699A) explicitly claims antiproliferative efficacy for ureidobenzothiazoles encompassing the 6-ester substitution pattern [1]. The close analog AK-HW-90 demonstrated equipotent anticancer effects (GI₅₀ ≈ 1.76 µM) across NCI-H460 and NCI-H522 non-small cell lung cancer lines, with total growth inhibition (TGI) values of 1.34 µM against K-562 leukemia cells [2]. The target compound, with its distinct 3-methoxy orientation and uncharged 6-ester, is predicted to exhibit a differentiated NCI-60 growth inhibition fingerprint, making it a valuable addition to diversity-oriented phenotypic screening decks where 2-methoxy/piperazine analogs have already been profiled [2].

Urease Inhibition Screening for Agricultural and Anti-Infective Drug Discovery Programs

Benzothiazole-based ureas have demonstrated potent urease inhibitory activity, with IC₅₀ values as low as 1.4 µM compared to the reference inhibitor thiourea (IC₅₀ = 19.46 µM) [1]. The target compound's urea linkage and benzothiazole core recapitulate the pharmacophore requirements for urease active-site binding identified through molecular docking studies of hybrid benzothiazole analogs [1]. Given that the 6-ester functionality provides a synthetic handle for further optimization of solubility and binding affinity, this compound serves as a viable starting point for structure-based design of novel urease inhibitors targeting Helicobacter pylori infections or agricultural nitrogen management applications [1].

Neuroinflammation Target Identification Using Ureidobenzothiazole Chemical Probes

A dedicated ureidobenzothiazole library was previously explored for anti-neuroinflammatory activity, demonstrating the scaffold's ability to modulate inflammatory responses in LPS-stimulated microglial cells [1]. The target compound's 3-methoxyphenyl substitution and neutral 6-ethyl ester confer physicochemical properties (XLogP3-AA = 3.5, TPSA = 118 Ų) compatible with blood-brain barrier penetration in optimized analogs [2]. This compound is therefore suitable for inclusion in CNS-focused chemical biology campaigns aimed at identifying novel targets involved in neuroinflammatory signaling, particularly where basic amine-containing scaffolds (such as AK-HW-90) may confound results due to lysosomotropism or off-target aminergic receptor activity [1][2].

Quote Request

Request a Quote for Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.